

Physical properties of Methyl 4-bromo-2-iodobenzoate (melting point, boiling point)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-bromo-2-iodobenzoate**

Cat. No.: **B1466980**

[Get Quote](#)

An In-Depth Guide to the Physical Properties of **Methyl 4-bromo-2-iodobenzoate** for Researchers and Drug Development Professionals

Introduction

Methyl 4-bromo-2-iodobenzoate is a halogenated aromatic ester with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and complex molecular architectures. Its utility stems from the distinct reactivity of the bromo and iodo substituents, allowing for selective, stepwise functionalization through reactions like Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. A thorough understanding of its fundamental physical properties, such as melting and boiling points, is a critical prerequisite for its effective use in a laboratory setting. These parameters govern purification strategies, inform reaction conditions, and serve as crucial benchmarks for assessing material purity.

This guide provides a detailed examination of the known physical properties of **Methyl 4-bromo-2-iodobenzoate**. It moves beyond a simple recitation of values to offer a Senior Application Scientist's perspective on the practical implications of these properties and the rigorous experimental methodologies required for their accurate determination.

Core Physical and Chemical Properties

A precise characterization of a compound begins with its fundamental identifiers and physical constants. The data for **Methyl 4-bromo-2-iodobenzoate** is summarized below. It is

noteworthy that while a melting point is reported, a boiling point under atmospheric pressure is not commonly cited, likely due to the compound's high molecular weight and potential for thermal decomposition before boiling.

Property	Value	Source
Chemical Name	Methyl 4-bromo-2-iodobenzoate	N/A
CAS Number	1093418-75-7	[1] [2]
Molecular Formula	<chem>C8H6BrIO2</chem>	[1]
Molecular Weight	340.94 g/mol	[1]
Physical Form	Solid, semi-solid, or liquid	
Melting Point	< 50 °C	[1]
Boiling Point	Not reported (likely decomposes)	N/A

In-Depth Analysis I: The Melting Point

The melting point is one of the most fundamental and informative physical properties of a solid organic compound. It is not a single temperature but a range, from the point at which the first droplet of liquid appears to the temperature at which the entire sample becomes liquid. For a pure crystalline solid, this range is typically very narrow (0.5-1.0°C). The value reported for **Methyl 4-bromo-2-iodobenzoate**, "< 50 °C", along with its description as a potential semi-solid, suggests that it may have a low melting point close to ambient temperature or that impurities can significantly affect its physical state[\[1\]](#).

Significance in Research

- Criterion of Purity: The sharpness of the melting point range is a reliable indicator of purity. Impurities disrupt the crystal lattice of a solid, which requires less energy to break apart. Consequently, impure samples exhibit both a depression of the melting point and a broadening of the melting range[\[3\]](#)[\[4\]](#).

- Identification: If a newly synthesized batch of a known compound is suspected to be that compound, its melting point can be compared to the literature value. A mixed melting point determination—mixing the unknown with an authentic sample—can confirm identity. If no depression is observed, the compounds are identical.

Experimental Protocol: Melting Point Determination via Capillary Method

The capillary method is the most common technique for determining melting points due to its simplicity and small sample requirement^[5]. The protocol below describes the use of a modern digital melting point apparatus.

Methodology:

- Sample Preparation: Ensure the sample of **Methyl 4-bromo-2-iodobenzoate** is completely dry, as residual solvent will act as an impurity. If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Tap the sealed end of the tube gently on a hard surface to pack the sample down to a height of 2-3 mm.
- Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
- Rapid Heating (Initial Run): To save time, it is standard practice to first perform a rapid determination to find an approximate melting point^[3]. Set the apparatus to heat quickly (e.g., 10-15 °C/min).
- Accurate Determination: Allow the apparatus to cool significantly. Prepare a new sample and set the plateau temperature to at least 10-15 °C below the approximate melting point found in the initial run.
- Slow Heating and Observation: Set the ramp rate to a slow value (1-2 °C/min) to ensure thermal equilibrium between the sample, heating block, and thermometer.

- Recording the Range: Observe the sample through the viewing lens. Record the temperature at which the first signs of melting are visible (T_1). Continue heating and record the temperature at which the last solid crystal disappears (T_2). The melting point is the range $T_1 - T_2$.

Workflow for Melting Point Determination

[Click to download full resolution via product page](#)

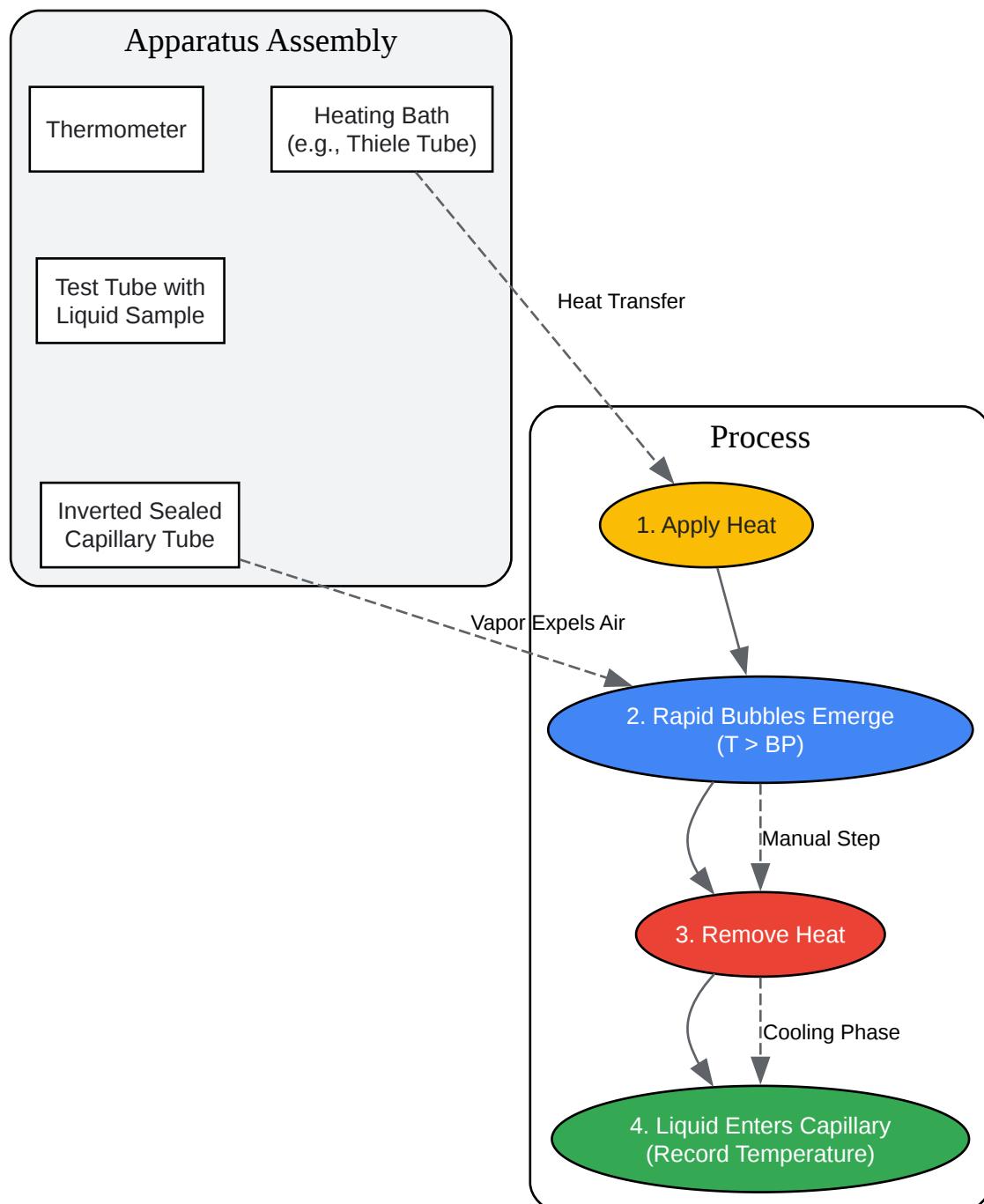
Caption: Workflow for accurate melting point determination.

In-Depth Analysis II: The Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure[6]. At this temperature, the liquid undergoes bulk conversion to the vapor phase, observed as bubbling. For high-molecular-weight compounds like **Methyl 4-bromo-2-iodobenzoate**, the energy required to achieve a vapor pressure of 1 atm is often high enough to cause decomposition. Therefore, a boiling point is typically determined under reduced pressure (vacuum distillation) and extrapolated to atmospheric pressure, or more commonly, it is not reported at all for non-volatile solids.

Significance in Research

- Purification: Distillation is a primary method for purifying liquids. Simple distillation separates a volatile liquid from a non-volatile solute, while fractional distillation separates liquids with close boiling points[7].
- Characterization: The boiling point is a characteristic physical property that can help identify a liquid compound[6]. However, it is more sensitive to pressure changes than the melting point is to impurities.


Experimental Protocol: Micro Boiling Point Determination

When only a small amount of sample is available, a micro boiling point determination is an effective technique[8].

Methodology:

- Sample Preparation: Add approximately 0.5 mL of the liquid sample into a small test tube (e.g., 10x75 mm).
- Capillary Inversion: Take a standard melting point capillary tube and seal one end in a flame. Place the capillary tube into the test tube with the open end down.
- Apparatus Assembly: Attach the test tube to a thermometer with a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
- Heating: Suspend the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a digital heating block)[8].
- Observation: Begin heating the bath gently. As the temperature rises, air trapped in the inverted capillary will expand and exit as a slow stream of bubbles.
- Reaching the Boiling Point: As the temperature approaches the boiling point, the vapor pressure of the liquid will increase, and the stream of bubbles will become rapid and continuous.
- Cooling and Measurement: Stop heating and allow the bath to cool slowly. The stream of bubbles will slow and eventually stop. The moment the last bubble collapses and liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external atmospheric pressure. Record the temperature at this exact moment; this is the boiling point[8].

Conceptual Setup for Micro Boiling Point

[Click to download full resolution via product page](#)

Caption: Conceptual diagram of a micro boiling point setup.

Conclusion

The physical properties of **Methyl 4-bromo-2-iodobenzoate**, particularly its low and potentially broad melting point, provide critical insights for the practicing scientist. This information dictates that purification via recrystallization must be carefully optimized and that purity should be rigorously assessed, as even small amounts of impurities can lead to significant changes in its physical state. The absence of a reported boiling point underscores the compound's limited volatility and probable thermal instability, guiding researchers to avoid high-temperature distillations at atmospheric pressure. Mastery of the experimental techniques detailed in this guide is essential for verifying the quality of starting materials and ensuring the reproducibility of synthetic outcomes in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-BroMo-2-iodo-benzoic acid Methyl ester | 1093418-75-7 [amp.chemicalbook.com]
- 2. 1093418-75-7 Cas No. | Methyl 4-bromo-2-iodobenzoate | Apollo [store.apolloscientific.co.uk]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 5. westlab.com [westlab.com]
- 6. Video: Boiling Points - Concept [jove.com]
- 7. vernier.com [vernier.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [Physical properties of Methyl 4-bromo-2-iodobenzoate (melting point, boiling point)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1466980#physical-properties-of-methyl-4-bromo-2-iodobenzoate-melting-point-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com